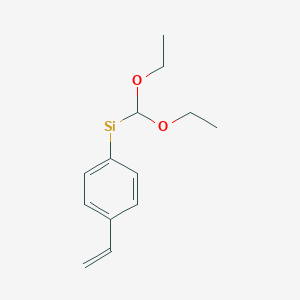

p-(Diethoxymethylsilyl)styrene

Description

p-(Diethoxymethylsilyl)styrene is a silylated styrene derivative characterized by a diethoxymethylsilyl group (-Si(OCH₂CH₃)₂CH₃) attached to the para position of the styrene aromatic ring. This compound is primarily utilized in polymer chemistry and materials science due to its hybrid organic-inorganic structure, which enhances thermal stability and enables functionalization in copolymer systems. It has been employed in the synthesis of chiral stationary phases for chromatography, where its silyl group facilitates covalent bonding to silica supports while maintaining selectivity for enantiomer separation .

Key properties include:

- Molecular formula: C₁₄H₂₂O₂Si

- Reactivity: The silyl group undergoes hydrolysis under acidic or basic conditions, making it suitable for surface modification and polymer crosslinking.

- Applications: Used in advanced materials, including star polymers and amphiphilic nanostructures, due to its ability to act as a branching or anchoring site .

Properties

Molecular Formula |

C13H18O2Si |

|---|---|

Molecular Weight |

234.37 g/mol |

InChI |

InChI=1S/C13H18O2Si/c1-4-11-7-9-12(10-8-11)16-13(14-5-2)15-6-3/h4,7-10,13H,1,5-6H2,2-3H3 |

InChI Key |

UDSRJBKZGORRKK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(OCC)[Si]C1=CC=C(C=C1)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(Diethoxymethylsilyl)styrene typically involves the hydrosilylation of styrene with diethoxymethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts. The reaction conditions generally include:

Temperature: 50-100°C

Solvent: Toluene or other non-polar solvents

Catalyst: Platinum-based catalysts like Karstedt’s catalyst

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

p-(Diethoxymethylsilyl)styrene undergoes various chemical reactions, including:

Polymerization: The styrene unit can undergo free radical polymerization to form polystyrene derivatives.

Hydrosilylation: The silyl group can participate in further hydrosilylation reactions.

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions

Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions.

Hydrosilylation: Catalyzed by platinum or rhodium complexes.

Oxidation: Performed using oxidizing agents like hydrogen peroxide or ozone.

Major Products

Polymers: Polystyrene derivatives with silyl functionalities.

Siloxanes: Formed through oxidation of the silyl group.

Scientific Research Applications

p-(Diethoxymethylsilyl)styrene has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of functional polymers with unique properties.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Utilized in drug delivery systems and as a component in medical devices.

Industry: Applied in the production of coatings, adhesives, and sealants with improved performance characteristics.

Mechanism of Action

The mechanism of action of p-(Diethoxymethylsilyl)styrene involves the interaction of the styrene and silyl groups with various molecular targets. The styrene unit can undergo polymerization, forming long chains that impart mechanical strength and flexibility. The silyl group can form strong bonds with surfaces, enhancing adhesion and stability. These interactions are mediated through pathways involving radical intermediates and transition metal catalysts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares p-(Diethoxymethylsilyl)styrene with structurally related styrene derivatives, focusing on substituent effects, physicochemical properties, and applications:

Structural and Functional Differences

Silyl vs. Halogen Substituents: The diethoxymethylsilyl group in this compound provides hydrolytic reactivity, enabling covalent bonding to inorganic substrates (e.g., silica in chromatography) . In contrast, halogenated derivatives like poly[p-(chloromethyl)styrene] exhibit nucleophilic substitution reactivity, facilitating post-polymerization modifications . The tert-butyldimethylsilyloxy group in p-(tert-Butyldimethylsilyloxy)styrene offers steric protection for hydroxyl groups in synthesis, with superior thermal stability compared to diethoxymethylsilyl analogs .

Thermal Stability: Silylated styrenes generally exhibit higher thermal stability than halogenated variants. For example, poly[p-(iodomethyl)styrene] degrades above 200°C, while tert-butyldimethylsilyloxy-substituted styrenes remain stable up to 80°C .

Applications in Polymer Science :

- Star Polymers : this compound serves as a core for multi-arm star polymers with polyglycidol or PEG arms, enabling thermoresponsive behavior .

- Surface Modification : The tert-butyldimethylsilyloxy variant is used to modify silicone resins for electronics, leveraging its hydrophobic and insulating properties .

Physicochemical Properties Comparison

| Property | This compound | p-(tert-Butyldimethylsilyloxy)styrene | poly[p-(chloromethyl)styrene] |

|---|---|---|---|

| Density (g/cm³) | ~0.91 (estimated) | 0.91 | 1.12–1.15 (polymer) |

| Boiling Point (°C) | Not reported | 80 (at reduced pressure) | N/A (polymer) |

| Reactivity | Hydrolysis, silanol formation | Hydrolytically stable | Nucleophilic substitution |

| Refractive Index | ~1.51 (similar to silyl ethers) | 1.5091 | 1.59–1.60 (polymer) |

Research Findings and Industrial Relevance

- Chromatography: this compound-based chiral selectors demonstrate enantioselectivity for amino acids and pharmaceuticals, with immobilization efficiency critical for column performance .

- Market Trends : The global market for silylated styrenes is projected to grow at 4.2% CAGR (2025–2030), driven by demand in electronics and advanced polymers .

- Safety Considerations : Silylated styrenes require handling under inert conditions to prevent premature hydrolysis, whereas halogenated variants pose toxicity risks (e.g., iodomethyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.